molecular formula C16H12Cl2N2O2S2 B3037936 4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine CAS No. 672951-46-1

4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

Cat. No. B3037936
CAS RN: 672951-46-1
M. Wt: 399.3 g/mol
InChI Key: STMRTBZTCVSJLB-UHFFFAOYSA-N
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Description

4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl]pyridine, or 4-ESPT, is a small organic molecule with a wide range of scientific applications. It is a heterocyclic compound with a sulfur-containing ring structure, which makes it a useful reagent in organic synthesis. In addition, 4-ESPT has been extensively studied for its biochemical and physiological effects, making it a valuable tool for scientific research.

Scientific Research Applications

4-ESPT has been widely studied for its biochemical and physiological effects, making it a valuable tool for scientific research. It has been used to study the effects of various drugs on cell signaling pathways and to investigate the effects of various environmental contaminants on human health. It has also been used to study the effects of various drugs on the central nervous system and to investigate the effects of various environmental toxins on the immune system. In addition, 4-ESPT has been used to study the effects of various drugs on the cardiovascular system and to investigate the effects of various environmental pollutants on the respiratory system.

Mechanism of Action

4-ESPT has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1). It has also been shown to act as an antagonist of the serotonin receptor 5-HT2A. In addition, 4-ESPT has been shown to act as an agonist of the adenosine A2A receptor. These effects are thought to be mediated by its ability to bind to and inhibit the activity of these enzymes and receptors.
Biochemical and Physiological Effects
4-ESPT has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 4-ESPT has been shown to have neuroprotective and cardioprotective effects. It has also been shown to have anti-allergic and anti-asthmatic effects.

Advantages and Limitations for Lab Experiments

4-ESPT has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it a cost-effective tool for scientific research. In addition, it is a highly selective inhibitor of several enzymes, making it a useful tool for studying the effects of various drugs on cell signaling pathways. However, 4-ESPT has several limitations for lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light or heat, making it difficult to use in long-term experiments.

Future Directions

Given the wide range of biochemical and physiological effects of 4-ESPT, there are a number of potential future directions for research. These include further investigation of its anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, further research could be done to investigate its neuroprotective and cardioprotective effects. Furthermore, research could be conducted to explore its potential as a therapeutic agent for various diseases and conditions. Moreover, research could be conducted to investigate its ability to modulate the activity of various enzymes and receptors. Finally, research could be conducted to explore its potential as a tool for environmental monitoring and toxicological studies.

properties

IUPAC Name

4-(2,3-dichloro-4-ethylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c1-2-24(21,22)13-4-3-11(14(17)15(13)18)12-9-23-16(20-12)10-5-7-19-8-6-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMRTBZTCVSJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine

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